
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
概要
説明
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, or EFNA, is an organic compound that is widely used in scientific research and industrial applications. The compound is a colorless liquid with a sweet odor, and is soluble in most organic solvents. EFNA is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the production of pharmaceuticals. EFNA is also used as a fluorescent probe in biological research, and is known for its ability to bind to proteins and other biological molecules.
科学的研究の応用
Synthesis and Characterization
- Ethyl 2-(4-formyl-2-nitrophenoxy)acetate is used as a precursor for dual hypoglycemic agents, showing potential in the development of novel treatments for diabetes. The product was characterized using various NMR techniques and X-ray crystallography, indicating its crystallization in the triclinic crystal system and the importance of non-covalent interactions in its molecular packing (Altowyan et al., 2022).
Anticancer and Anti-Inflammatory Potential
- Derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate have been studied for their potential as anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising activities in these areas (Rani et al., 2014).
Corrosion Inhibition
- Ethyl 2-(4-formyl-2-nitrophenoxy)acetate derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution. These derivatives were found to be highly effective, following the Langmuir adsorption model (Lgaz et al., 2017).
Environmental and Biochemical Applications
- In environmental science, nitrophenols, including derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, have been studied for their toxicity and degradability in anaerobic systems. These studies are crucial for understanding the environmental impact and treatment of industrial pollutants (Uberoi & Bhattacharya, 1997).
Chemical Synthesis and Reactivity
- The compound has been used in various chemical synthesis processes, demonstrating its versatility in producing biologically active compounds and intermediates. This includes its use in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate in the synthesis of many biologically active compounds (Xiong et al., 2019).
特性
IUPAC Name |
ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLACWKNDNQPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415456 | |
| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
CAS RN |
420786-61-4 | |
| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

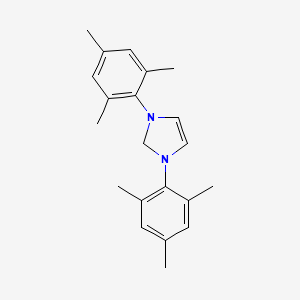
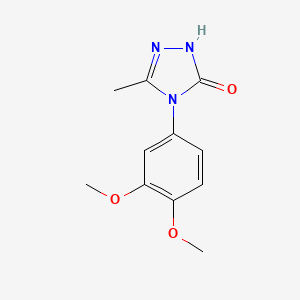
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
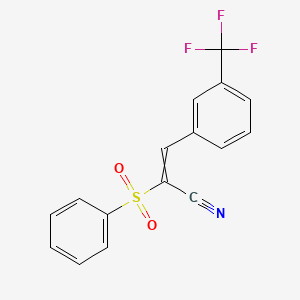
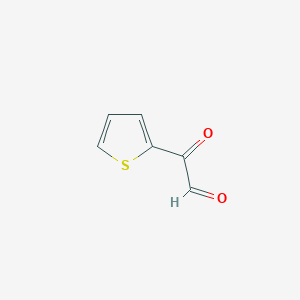
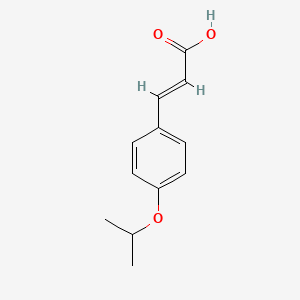
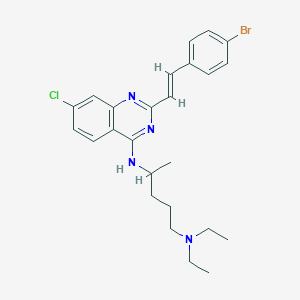
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
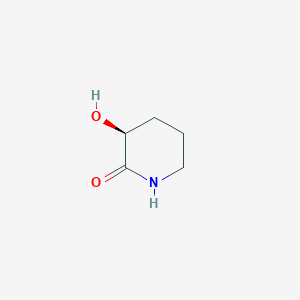

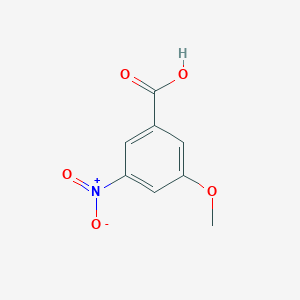
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)